2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione
Overview
Description
“2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione” is a diketopyrrolopyrrole (DPP) based copolymer . This aromatic polymer has electron-withdrawing groups and is very useful for the synthesis of narrow band gap donor-acceptor polymers which are used as active semiconductors for organic electronics .
Synthesis Analysis
The synthesis of this compound involves the use of diketopyrrolopyrrole as a strong acceptor unit . It has a planar conjugated bi-cyclic structure engaging stronger π–π interactions . The compound is also used in the synthesis of donor-acceptor polymers which are used in polymer field-effect transistors and bulk heterojunction solar cells .Molecular Structure Analysis
The molecular structure of this compound is characterized by a planar conjugated bi-cyclic structure . The empirical formula is C14H8N2O2S2 and the molecular weight is 300.36 .Chemical Reactions Analysis
This compound shows hole or ambipolar transport behavior with mobilities of charge carriers in the range of 0.1-1 cm^2 V^-1 s^-1 . It is used widely in thin-film transistors and solar cell devices .Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 300.36 . It is used in the synthesis of narrow band gap donor-acceptor polymers which are used as active semiconductors for organic electronics .Scientific Research Applications
Polymer Synthesis and Electropolymerization
DPP derivatives have been explored for their electropolymerization capabilities and incorporation into polymers for enhanced electronic properties. For instance, DPP derivatives are electropolymerizable, yielding polymers with stable electronic properties suitable for repetitive cycling, indicating their potential for electronic and optoelectronic applications (Lengkeek, Harrowfield, & Koutsantonis, 2010).
Electrochromism and Electrosynthesis
Electroactive monomers based on DPP units have been synthesized for generating visible and near-infrared electrochromic polymer films. These materials exhibit multi-staged redox processes and multi-colored electrochromic behavior, which are essential for applications in smart windows, displays, and adaptive camouflage materials (Kung, Cao, & Hsiao, 2020).
Luminescent Polymers for Optoelectronic Applications
Polymers containing DPP units have been developed to exhibit strong fluorescence and high quantum yields, making them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. These materials demonstrate the importance of DPP derivatives in creating high-performance luminescent polymers (Zhang & Tieke, 2008).
Electron Transport Materials in Solar Cells
DPP derivatives have been investigated as electron transport layers (ETL) in polymer solar cells, enhancing the power conversion efficiency through improved electron extraction and reduced exciton recombination at the active layer/cathode interface (Hu et al., 2015). This application underscores the compound's role in advancing renewable energy technologies.
High-Performance Polymer Transistors
Conjugated polymers incorporating DPP units have shown high crystallinity and thermal stability, making them promising candidates for high-performance polymer transistors. Such materials can achieve significant field-effect mobility, indicating their potential in flexible and wearable electronics (Chen et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a widely expressed enzyme that transduces actions through an anchored transmembrane molecule and a soluble circulating protein . Both membrane-associated and soluble DPP-4 exert catalytic activity, cleaving proteins containing a position 2 alanine or proline .
Mode of Action
The mechanism of DPP-4 inhibitors, such as this compound, is to increase incretin levels (GLP-1 and GIP), which inhibit glucagon release. This, in turn, increases insulin secretion, decreases gastric emptying, and decreases blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the glucose-insulin regulation pathway. By increasing the levels of incretins like GLP-1 and GIP, the compound inhibits glucagon release. Glucagon is a hormone that increases blood glucose levels, so its inhibition leads to a decrease in blood glucose. Additionally, the increased incretin levels stimulate insulin secretion, which further helps to lower blood glucose levels .
Pharmacokinetics
These properties can be influenced by various factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
The molecular and cellular effects of DPP-4 inhibition include increased insulin secretion, decreased glucagon release, and reduced blood glucose levels . These effects contribute to the management of blood glucose levels in patients with type 2 diabetes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances. Additionally, the compound’s action could be influenced by the physiological environment within the body, such as the presence of other enzymes, pH of the blood, and the patient’s overall health status . .
Safety and Hazards
Future Directions
The compound is one of the most frequently used organic building blocks for the synthesis of oligomers and polymers having promising semiconducting properties in application of highly efficient OFETs, OLEDs and OPVs . It gives rise to high power conversion efficiency (PCE) in Organic Photovoltaic (OPV) Cells .
Properties
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54Br2N2O2S2/c1-5-9-13-15-19-27(17-11-7-3)25-41-35(29-21-23-31(39)45-29)33-34(37(41)43)36(30-22-24-32(40)46-30)42(38(33)44)26-28(18-12-8-4)20-16-14-10-6-2/h21-24,27-28H,5-20,25-26H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJXFNQGQGQPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54Br2N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120522 | |
Record name | 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-butyloctyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224709-68-5 | |
Record name | 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-butyloctyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1224709-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-butyloctyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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